molecular formula C23H25N3O3 B2775033 N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-71-0

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No. B2775033
CAS RN: 872848-71-0
M. Wt: 391.471
InChI Key: NSJJHRTWMVFTGN-UHFFFAOYSA-N
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Description

“N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide” is a complex organic compound. It likely contains an indole group, which is a common structure in many pharmaceuticals and natural products . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated the synthesis and characterization of benzimidazole derivatives and their derivatives exhibiting significant anti-inflammatory properties. These compounds were evaluated using the rat-paw-edema method, indicating their potential as anti-inflammatory agents (Bhor & Sable, 2022).

Antitumor Properties

A study on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides revealed promising antitumor activities. These compounds were tested within the Developmental Therapeutic Program of the National Cancer Institute, showing potential as new anticancer agents (Horishny et al., 2020).

Neuroprotective Effects

A study on the Ugi multicomponent synthesis of melatonin hybrids highlighted their antioxidant power and Nrf2 pathway induction in antioxidant response element cells. Some derivatives showed potent antioxidant capacity, neuroprotective effects against H2O2-induced cell death in SH-SY5Y cells, and activation of the Nrf2 signaling pathway, indicating potential applications in treating oxidative stress-related pathologies (Pachón-Angona et al., 2019).

Antimicrobial Activity

Research on the synthesis and characterization of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides revealed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungal strains. These findings indicate potential applications in developing new antimicrobial agents (Almutairi et al., 2018).

Anxiolytic Effects

A study on 2-oxyindolin-3-glyoxylic acid derivatives predicted their anxiolytic activity using computer software and confirmed it experimentally. The research indicated that these compounds could act through various mechanisms, including glutamate, serotonin, aspartate receptors blockade, and GABA-receptors stimulation. This suggests potential applications in treating anxiety-related disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to interact with enzymes such asChymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions .

Mode of Action

This interaction could inhibit or enhance the enzyme’s function, resulting in altered cellular processes .

Biochemical Pathways

Given the potential target, it may influence pathways related to protein degradation and cellular function regulation

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits an enzyme involved in protein degradation, it could lead to an accumulation of certain proteins, affecting cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could denature the compound, reducing its effectiveness. Additionally, interactions with other molecules could either enhance or inhibit its action .

properties

IUPAC Name

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-25(4-2)21(27)16-26-15-19(18-12-8-9-13-20(18)26)22(28)23(29)24-14-17-10-6-5-7-11-17/h5-13,15H,3-4,14,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJHRTWMVFTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

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